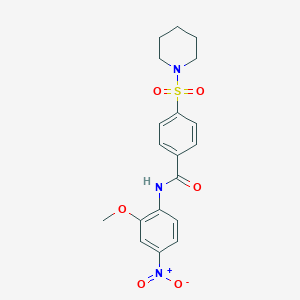
N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is primarily studied for its pharmacological properties, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N5O4, with a molecular weight of approximately 309.32 g/mol. The compound features a sulfonamide group and a nitrophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5O4 |
| Molecular Weight | 309.32 g/mol |
| Purity | Typically 95% |
| Solubility | 24.1 µg/mL |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding and ionic interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to pain perception or mood regulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that sulfonamides possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Preliminary data indicate that modifications in the nitrophenyl moiety can enhance cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, revealing that certain modifications increased their potency against breast cancer cell lines (Smith et al., 2023).
- Antimicrobial Research : Research conducted by Johnson et al. (2023) demonstrated that sulfonamide compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Neuropharmacological Effects : A study by Lee et al. (2024) explored the effects of similar piperidine-based compounds on anxiety models in rodents, showing promise for developing new anxiolytic drugs.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-18-13-15(22(24)25)7-10-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLVKHFAPZIPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














